4-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone
Description
4-Chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone is a hydrazone derivative synthesized via the condensation of 4-chlorobenzaldehyde with a 2-chloro-4-quinazolinyl hydrazide. This compound features a hydrazone (-NH-N=CH-) linkage connecting the 4-chlorobenzaldehyde moiety to the 2-chloro-4-quinazolinyl group. Its asymmetric unit contains two independent molecules, each adopting an E configuration about the C=N bond, as observed in crystallographic studies .
Properties
IUPAC Name |
2-chloro-N-[(E)-(4-chlorophenyl)methylideneamino]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4/c16-11-7-5-10(6-8-11)9-18-21-14-12-3-1-2-4-13(12)19-15(17)20-14/h1-9H,(H,19,20,21)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOVBXPAWPPNLK-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)NN=CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)N/N=C/C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone typically involves the reaction of 4-chlorobenzenecarbaldehyde with 2-chloro-4-quinazolinylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinazoline derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinazoline compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Substituent Impact on Hydrazone Properties
Biological Activity
4-Chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and antitubercular research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.
- Chemical Formula : C15H10ClN4
- Molecular Weight : 284.72 g/mol
- CAS Number : 129177-12-4
- Density : 1.4 g/cm³
- Boiling Point : 369.8 °C at 760 mmHg
- Melting Point : Not available
The mechanism by which 4-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone exerts its biological effects is primarily linked to its interaction with bacterial enzymes and cellular components. Studies indicate that hydrazone derivatives can inhibit key metabolic pathways in bacteria, leading to cell death or growth inhibition.
Antibacterial Activity
Research has demonstrated that various hydrazone derivatives, including the one , exhibit significant antibacterial properties. The compound has been tested against several bacterial strains, showing promising results.
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 16 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
| Acinetobacter baumannii | 32 µg/mL |
These results suggest that the compound possesses potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
Antitubercular Activity
In addition to its antibacterial properties, this hydrazone derivative has also been evaluated for its antitubercular efficacy. A study conducted by Inam et al. highlighted that certain hydrazone derivatives exhibited effective activity against Mycobacterium tuberculosis (Mtb) with MIC values as low as 4 µg/mL for some derivatives .
Case Study: Efficacy Against Mtb
In a controlled study, the compound was tested alongside standard antitubercular drugs. The findings indicated that it not only inhibited Mtb growth but also showed a lower cytotoxicity profile compared to traditional treatments. This positions it as a potential candidate for further development in tuberculosis therapy.
Cytotoxicity Assessment
Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. The compound demonstrated low toxicity in vitro, making it a suitable candidate for further pharmacological exploration.
Q & A
Q. How to address discrepancies between in vitro potency and in vivo efficacy for hydrazone-based therapeutics?
- Answer : Common issues include poor pharmacokinetics (e.g., rapid hepatic clearance) or off-target effects. Solutions:
- Prodrug Design : Mask polar groups (e.g., phosphate esters) to enhance bioavailability.
- Microsomal Stability Assays : Identify metabolic hotspots for structural blocking (e.g., fluorination).
- Toxicogenomics : Use RNA-seq to detect unintended pathway activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
